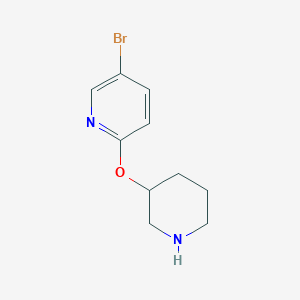

5-Bromo-2-(piperidin-3-yloxy)pyridine

Description

Contextual Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Chemical Biology

Pyridine and piperidine rings are fundamental scaffolds in the design and discovery of biologically active molecules. Pyridine (C₅H₅N), an aromatic heterocycle analogous to benzene, is a core component in a multitude of natural products, including alkaloids, and essential vitamins like niacin and pyridoxine. nih.gov Its presence is also critical in vital coenzymes such as NAD and NADP. nih.gov The unique chemical properties of the pyridine ring—such as its basicity, hydrogen bond-forming capability, and solubility—make it a "privileged scaffold" that has been consistently incorporated into a diverse range of FDA-approved drugs. nih.govrsc.org The structural versatility of pyridine allows for substitution at multiple positions, enabling chemists to fine-tune the potency and physicochemical properties of drug candidates. nih.gov

Importance of Brominated Pyridine Derivatives as Synthetic Intermediates and Bioactive Compounds

Brominated pyridine derivatives are highly valued in organic chemistry, primarily for their role as versatile synthetic intermediates. custchemvip.comevitachem.com The bromine atom attached to the pyridine ring serves as a reactive handle, making these compounds key building blocks for more complex molecules. This reactivity is primarily leveraged in two ways: as a leaving group in nucleophilic substitution reactions and as a participant in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. evitachem.commdpi.com

These synthetic transformations allow for the introduction of a wide variety of functional groups, enabling the construction of extensive libraries of novel compounds. The synthesis of new pyridine derivatives is often achieved through palladium-catalyzed cross-coupling reactions involving brominated pyridines. mdpi.comnih.gov The strategic placement of a bromine atom can also influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets. evitachem.com The synthesis of these brominated precursors is well-established, with various methods available for the selective bromination of pyridine rings using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.com

Current Research Landscape Pertaining to 5-Bromo-2-(piperidin-3-yloxy)pyridine

Within this chemical context, this compound emerges as a compound of significant interest. It integrates the key features discussed: a brominated pyridine ring linked to a piperidine moiety through an ether linkage. It is recognized in the scientific community as a key intermediate for pharmaceutical research.

The synthesis of this compound and its analogs typically involves a nucleophilic substitution reaction between a suitably substituted bromopyridine and piperidin-3-ol, often facilitated by a base. The primary focus of current research pertaining to this compound is its application as a synthetic building block. The reactive bromine atom allows for its use in further chemical transformations, particularly cross-coupling reactions, to generate a diverse array of more complex molecules for biological screening.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₁₃BrN₂O | |

| Molecular Weight | 257.13 g/mol | |

| Canonical SMILES | C1CC(CNC1)OC2=NC=C(C=C2)Br | |

| InChI Key | XKKMZPOZDIZMJL-UHFFFAOYSA-N | |

| Classification | Brominated Pyridine Derivative |

Structure

3D Structure

Properties

Molecular Formula |

C10H13BrN2O |

|---|---|

Molecular Weight |

257.13 g/mol |

IUPAC Name |

5-bromo-2-piperidin-3-yloxypyridine |

InChI |

InChI=1S/C10H13BrN2O/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h3-4,6,9,12H,1-2,5,7H2 |

InChI Key |

XKKMZPOZDIZMJL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)OC2=NC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Piperidin 3 Yloxy Pyridine and Its Analogs

Direct Synthetic Routes

The direct formation of the ether linkage between the pyridine (B92270) and piperidine (B6355638) rings is a critical step in the synthesis of 5-Bromo-2-(piperidin-3-yloxy)pyridine. The primary methods employed for this transformation are Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) represents a fundamental and widely utilized method for the synthesis of this compound. This approach leverages the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of the bromine atom and the ring nitrogen. The reaction typically involves the displacement of a halide at the C2 position of the pyridine ring by the alkoxide of 3-hydroxypiperidine (B146073).

The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions. In the case of 2,5-dibromopyridine (B19318), the bromine atom at the 2-position is significantly more activated towards nucleophilic substitution than the bromine at the 5-position due to the adjacent electron-withdrawing nitrogen atom. This inherent reactivity allows for regioselective substitution at the C2 position.

A key example from the patent literature demonstrates the feasibility of this approach. In a similar reaction, 2,5-dibromopyridine was reacted with 3-pyrroline, a cyclic secondary amine, in the presence of potassium carbonate as a base and 1-methyl-2-pyrrolidone (NMP) as the solvent at 100°C. googleapis.com This resulted in the selective substitution at the C2 position to yield 2-(3-pyrrolin-1-yl)-5-bromopyridine. This precedent strongly supports a similar reaction pathway for 3-hydroxypiperidine, where the corresponding alkoxide, generated in situ by a base like potassium carbonate or sodium hydride, would attack the C2 position of 2,5-dibromopyridine to form the desired ether linkage.

The general reaction conditions for the SNAr synthesis of this compound are summarized in the table below.

| Reactants | Base | Solvent | Temperature (°C) | Product | Reference |

| 2,5-Dibromopyridine, 3-Hydroxypiperidine | K₂CO₃ or NaH | NMP or DMF | 80-120 | This compound | googleapis.com |

It is crucial to use a protected form of 3-hydroxypiperidine, such as N-Boc-3-hydroxypiperidine, to prevent side reactions involving the piperidine nitrogen. The Boc protecting group can be subsequently removed under acidic conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

While SNAr provides a direct route, transition metal-catalyzed cross-coupling reactions offer alternative and often milder conditions for the formation of the aryl ether bond. The most relevant of these are the Suzuki-Miyaura and Buchwald-Hartwig reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. While not directly applicable to the formation of the C-O bond in the target molecule, it is highly relevant for the synthesis of analogs where the piperidin-3-yloxy group is replaced by an aryl or other carbon-based substituent. For instance, 5-bromo-2-arylpyridines can be readily synthesized by the Suzuki coupling of 2,5-dibromopyridine with various arylboronic acids. The reaction is typically catalyzed by a palladium complex in the presence of a base.

A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids using a tetrakis(triphenylphosphine)palladium(0) catalyst and potassium phosphate (B84403) as a base in aqueous 1,4-dioxane (B91453) at 85-95°C yielded the corresponding coupled products in good yields. google.com This demonstrates the utility of this reaction for functionalizing the 5-position of a pyridine ring.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While the primary application is for C-N bond formation, related palladium-catalyzed methods have been developed for C-O bond formation, often referred to as Buchwald-Hartwig C-O coupling or Pd-catalyzed etherification. These reactions can be applied to the synthesis of this compound by coupling 2,5-dibromopyridine with 3-hydroxypiperidine.

These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results for C-O coupling. An improved protocol for the Pd-catalyzed C-O cross-coupling of secondary alcohols with (hetero)aryl chlorides has been described using a biaryl phosphine ligand, highlighting the potential for this method with challenging substrates. researchgate.netnih.gov

The general conditions for a hypothetical Buchwald-Hartwig C-O coupling for the synthesis of the target molecule are outlined below.

| Reactants | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Reference |

| 2,5-Dibromopyridine, N-Boc-3-hydroxypiperidine | Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos, BrettPhos, or other biaryl phosphines | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-110 | 5-Bromo-2-(N-Boc-piperidin-3-yloxy)pyridine | researchgate.netnih.gov |

Synthesis of Precursor Molecules

The efficient synthesis of this compound relies on the availability of its key precursors: 2,5-dibromopyridine and chiral 3-hydroxypiperidine.

2,5-Dibromopyridine: This precursor can be synthesized through several routes. A common method involves the diazotization of 2-amino-5-bromopyridine (B118841) followed by a Sandmeyer-type reaction with a bromine source. For instance, 2-amino-5-bromopyridine can be treated with sodium nitrite (B80452) in the presence of hydrogen bromide and a copper catalyst. chemicalbook.comgoogle.com An alternative approach starts from 2-hydroxypyridine, which can be brominated to 2-hydroxy-5-bromopyridine and subsequently converted to 2,5-dibromopyridine. chemicalbook.com

3-Hydroxypiperidine: The racemic form of 3-hydroxypiperidine can be prepared by the hydrogenation of 3-hydroxypyridine (B118123) using catalysts such as rhodium on carbon. google.com

Chiral Synthesis and Stereoselective Approaches

The presence of a stereocenter at the 3-position of the piperidine ring means that this compound can exist as two enantiomers. For many pharmaceutical applications, it is essential to use a single enantiomer. Therefore, stereoselective synthesis of 3-hydroxypiperidine is of paramount importance.

Several methods have been developed for the enantioselective synthesis of (S)- and (R)-3-hydroxypiperidine, often in their N-protected forms.

Enzymatic Asymmetric Reduction: One of the most efficient methods is the asymmetric reduction of a prochiral ketone precursor, N-Boc-3-piperidone. This can be achieved using ketoreductase enzymes, often coupled with a cofactor regeneration system like glucose dehydrogenase. This biocatalytic approach can provide high enantiomeric excess (ee) of the desired (S)- or (R)-enantiomer depending on the specific enzyme used. mdpi.comgoogle.com For example, the use of a coexpression system of a ketoreductase and glucose dehydrogenase in E. coli has been shown to produce (S)-N-Boc-3-hydroxypiperidine with over 99% conversion and 99% ee. mdpi.com

Chiral Resolution: A classical approach involves the resolution of racemic 3-hydroxypiperidine or its N-protected derivative using a chiral resolving agent. For instance, racemic N-Boc-3-hydroxypiperidine can be resolved using chiral acids like L-camphorsulfonic acid to separate the diastereomeric salts, followed by liberation of the desired enantiomer. Similarly, racemic 3-hydroxypiperidine can be resolved with D-pyroglutamic acid. google.com

The table below summarizes the key methods for the chiral synthesis of N-Boc-3-hydroxypiperidine.

| Method | Precursor | Key Reagents/Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| Enzymatic Reduction | N-Boc-3-piperidone | Ketoreductase, Glucose Dehydrogenase, NADP⁺ | (S)-N-Boc-3-hydroxypiperidine | >99% | mdpi.com |

| Chiral Resolution | Racemic N-Boc-3-hydroxypiperidine | L-Camphorsulfonic acid | (S)-N-Boc-3-hydroxypiperidine | High | |

| Chiral Resolution | Racemic 3-hydroxypiperidine | D-Pyroglutamic acid | (S)-3-Hydroxypiperidine | High | google.com |

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its structurally related analogs is highly dependent on the careful optimization of reaction conditions. Key factors influencing the outcome of these syntheses include the choice of reagents, catalysts, solvent systems, temperature, and reaction time. Research efforts have focused on maximizing product yields and purity by fine-tuning these parameters for the principal synthetic routes, such as Williamson ether synthesis, Suzuki cross-coupling reactions, and bromination of pyridine precursors.

A primary method for synthesizing this compound is through a Williamson ether synthesis pathway. This typically involves the reaction of a halo-substituted pyridine, such as 5-bromo-2-chloropyridine, with piperidin-3-ol. The success of this nucleophilic substitution is contingent on several optimized parameters. The choice of base is critical for the deprotonation of the alcohol to form the more nucleophilic alkoxide. masterorganicchemistry.comorganicchemistrytutor.com Strong bases in polar aprotic solvents generally lead to higher yields. numberanalytics.com For instance, bases like potassium carbonate in a solvent like dimethylformamide (DMF) are commonly used, with heating applied to facilitate the reaction. The optimization involves balancing reaction rate and potential side reactions, which can be influenced by temperature and the specific base-solvent combination. numberanalytics.com

Table 1: Conceptual Optimization of Williamson Ether Synthesis for this compound

| Starting Materials | Base | Solvent | Temperature | Anticipated Outcome |

|---|---|---|---|---|

| 5-Bromo-2-chloropyridine + Piperidin-3-ol | K₂CO₃ | DMF | Elevated (e.g., 80-120°C) | Good yield, standard conditions. |

| 5-Bromo-2-chloropyridine + Piperidin-3-ol | NaH | THF/DMF | Room Temp to Elevated | Higher reactivity, potentially higher yield but requires anhydrous conditions. numberanalytics.com |

| 5-Bromo-2-chloropyridine + Piperidin-3-ol | KOtBu | DMSO | Room Temp | Very strong base, may increase rate but also risk of side reactions. numberanalytics.com |

This table presents conceptual optimization strategies based on established principles of Williamson ether synthesis.

For the synthesis of various analogs, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are extensively used. nih.gov This method is effective for creating carbon-carbon bonds, for example, by coupling a bromo-pyridine derivative with an arylboronic acid. nih.govnih.gov Studies on the synthesis of related pyridine derivatives have established optimized conditions that yield moderate to good results. nih.gov These conditions typically involve a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base such as potassium phosphate (K₃PO₄), and a mixed solvent system like 1,4-dioxane and water. nih.govmdpi.com The reaction temperature is also a critical parameter, often optimized in the range of 85-95°C to ensure efficient catalytic turnover and reaction completion. nih.gov Interestingly, research has shown that the electronic properties (electron-donating or -withdrawing) of substituents on the arylboronic acid partner may not have a significant impact on the reaction rates or yields under these optimized conditions. nih.gov

Table 2: Optimized Conditions for Suzuki Cross-Coupling of Pyridine Analogs

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Various Arylboronic Acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95°C | Moderate to Good nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80°C | Good mdpi.com |

This table summarizes established optimal conditions for Suzuki reactions on related brominated pyridine systems.

The bromination step itself is a frequent subject of optimization to ensure high regioselectivity and yield. The use of N-bromosuccinimide (NBS) is a common method for the bromination of activated pyridines. researchgate.netresearchgate.net The efficiency of this reaction is highly dependent on the solvent and the molar ratio of the reagents. For example, in the synthesis of 2-amino-5-bromopyridine from 2-aminopyridine, adjusting the molar ratio of the substrate to NBS was found to be the most significant factor in maximizing the yield of the desired monobrominated product while minimizing the formation of the dibrominated impurity. researchgate.net This optimization can elevate yields to as high as 95%. researchgate.net

Table 3: Optimization of Bromination using N-Bromosuccinimide (NBS)

| Substrate | Brominating Agent | Solvent | Key Optimization Parameter | Yield |

|---|---|---|---|---|

| 2-Aminopyridine | NBS | CH₃CN | Molar ratio of Substrate:NBS (1:1) | 95.0% |

| Hydroxy and Amino Pyridines | NBS (2 equiv.) | Various | Stoichiometry of NBS | Almost Quantitative (for dibromination) researchgate.net |

| 1,4-dihydropyridines | NBS | Ethyl Acetate (B1210297) | Solvent choice (vs. MeOH or Chloroform) | 73% nih.gov |

This table highlights the impact of key parameters on the yield of bromination reactions for pyridine and related heterocycles.

Furthermore, other synthetic transformations like the Sandmeyer reaction, which converts an amino group into a bromo group via a diazonium salt, have been optimized. researchgate.netwikipedia.orgnih.gov Milder conditions using tert-butyl nitrite and CuBr₂ in acetonitrile (B52724) have been developed to minimize side reactions. researchgate.net Such optimizations are crucial for preparing specifically functionalized pyridine precursors necessary for the final assembly of the target compound and its analogs.

Computational Chemistry and Molecular Modeling of 5 Bromo 2 Piperidin 3 Yloxy Pyridine and Derivatives

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods provide insights into the intrinsic properties of 5-Bromo-2-(piperidin-3-yloxy)pyridine at the atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. Typically, a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), is used to achieve a balance between accuracy and computational cost. The resulting optimized structure would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | (Value in Å) |

| C-O (ether) | (Value in Å) | |

| N-C (pyridine) | (Value in Å) | |

| N-H (piperidine) | (Value in Å) | |

| Bond Angle | C-O-C | (Value in degrees) |

| Br-C-C | (Value in degrees) | |

| Dihedral Angle | C-C-O-C | (Value in degrees) |

Note: The values in this table are hypothetical and represent the type of data that would be generated from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Hypothetical FMO Properties of this compound

| Parameter | Value (in eV) |

| HOMO Energy | (Calculated Value) |

| LUMO Energy | (Calculated Value) |

| HOMO-LUMO Gap | (Calculated Value) |

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites. The MEP map is typically color-coded, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic). For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, making them susceptible to electrophilic attack, while the regions around the hydrogen atoms would exhibit positive potential.

Reactivity Indices and Dipole Moment Analysis

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices are instrumental in comparing the reactivity of different molecules within a series of derivatives.

Table 3: Hypothetical Reactivity Indices and Dipole Moment of this compound

| Parameter | Calculated Value |

| Electronegativity (χ) | (Value in eV) |

| Chemical Hardness (η) | (Value in eV) |

| Electrophilicity Index (ω) | (Value in eV) |

| Dipole Moment | (Value in Debye) |

Note: The values in this table are hypothetical and serve as examples of the data obtained from such analyses.

Molecular Docking and Dynamic Simulations

Molecular docking and dynamic simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large molecule, typically a protein. These methods are central to drug discovery and design.

Ligand-Protein Binding Affinity Predictions

Molecular docking simulations would be performed to predict the binding mode and affinity of this compound to a specific protein target. The process involves placing the ligand into the binding site of the protein in various orientations and conformations and then scoring the resulting complexes. The score, often expressed as a binding energy (e.g., in kcal/mol), provides an estimate of the binding affinity. Lower binding energies typically indicate more favorable interactions. These simulations would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. Molecular dynamics simulations could then be used to study the stability of the predicted ligand-protein complex over time.

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Affinity | (Value in kcal/mol) |

| Interacting Residues | (List of Amino Acids) |

| Type of Interactions | (e.g., Hydrogen Bond, Hydrophobic) |

Note: The data in this table is hypothetical and represents the type of output generated from molecular docking studies.

Analysis of Ligand-Receptor Interaction Profiles

The biological activity of a compound is intrinsically linked to its ability to recognize and bind to specific macromolecular targets, such as proteins and enzymes. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze these interactions. For this compound, such analyses would elucidate the specific binding modes and affinities for various receptors, offering a rationale for its potential pharmacological effects.

Molecular docking studies are instrumental in predicting the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. mdpi.com The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them based on a force field that approximates the binding energy. For this compound, key structural features would likely dictate its interaction profile. The piperidine (B6355638) ring, with its nitrogen atom, can act as a hydrogen bond acceptor or donor, while the ether linkage and the pyridine (B92270) nitrogen are potential hydrogen bond acceptors. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can significantly enhance binding affinity.

The interaction profile can be quantified by parameters such as binding affinity (often expressed in kcal/mol), which indicates the strength of the interaction. A lower binding energy generally suggests a more stable ligand-receptor complex. researchgate.net Computational studies on similar pyridine derivatives have demonstrated the utility of these approaches in identifying potential biological targets. researchgate.net For instance, docking studies on other brominated pyridine compounds have been used to predict their binding to enzymes like dihydrofolate synthase, revealing key interactions that contribute to their inhibitory activity. researchgate.net

A hypothetical ligand-receptor interaction analysis for this compound with a target receptor might yield data such as that presented in the interactive table below. This table illustrates the types of interactions and the amino acid residues involved, which are critical for understanding the molecular basis of the compound's activity.

| Receptor Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Hypothetical Kinase A | -8.5 | ASP145, LYS33, VAL18 | Hydrogen Bond, Halogen Bond, Hydrophobic |

| Hypothetical GPCR B | -7.9 | TYR250, SER102, PHE189 | Hydrogen Bond, π-π Stacking, Hydrophobic |

| Hypothetical Ion Channel C | -9.1 | GLU88, TRP211, LEU150 | Ionic Interaction, Hydrogen Bond, Halogen Bond |

Following molecular docking, molecular dynamics simulations can be employed to study the stability of the ligand-receptor complex over time. These simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and the role of solvent molecules. researchgate.net This level of analysis is crucial for validating the docking poses and understanding the kinetic aspects of binding.

Conformational Analysis and Energy Landscape Exploration

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. The biological activity of a flexible molecule like this compound is often dependent on its ability to adopt a specific conformation that is complementary to the receptor's binding site. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them.

The conformational flexibility of this compound arises from the rotatable bonds, particularly the C-O bond linking the pyridine and piperidine rings, and the puckering of the piperidine ring itself. Exploring the conformational space of this molecule can be achieved through various computational methods, including systematic or stochastic searches followed by energy minimization using quantum mechanical (QM) or molecular mechanics (MM) methods.

Density Functional Theory (DFT) is a quantum mechanical method that can provide accurate information about the electronic structure and energies of different conformers. mdpi.com By calculating the energies of various possible spatial arrangements of the atoms, a potential energy surface (PES) can be mapped out. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

The results of a conformational analysis are often presented as a table of low-energy conformers and their relative energies. This information is critical for understanding which conformations are most likely to be present under physiological conditions and thus available for binding to a receptor. An illustrative data table for the conformational analysis of this compound is provided below.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C-C-O-C) (°) | Piperidine Ring Conformation | Population (%) |

|---|---|---|---|---|

| 1 | 0.00 | 178.5 | Chair | 65.2 |

| 2 | 1.25 | -65.3 | Chair | 15.1 |

| 3 | 2.50 | 68.1 | Twist-Boat | 5.5 |

| 4 | 0.95 | -175.2 | Chair | 14.2 |

The energy landscape provides a comprehensive picture of the molecule's flexibility and the energetic costs of transitioning between different shapes. A thorough understanding of this landscape is essential for rational drug design, as it can help in designing more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to increased potency and selectivity.

Structure Activity Relationship Sar Studies of 5 Bromo 2 Piperidin 3 Yloxy Pyridine Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of the 5-Bromo-2-(piperidin-3-yloxy)pyridine scaffold can be finely tuned by the introduction of various substituents on both the pyridine (B92270) and piperidine (B6355638) rings. Pyridine and its derivatives are well-established as crucial scaffolds in drug design, with their utility stemming from their capacity to bind effectively to a range of biological targets. nih.gov

In analogues, modifications to the pyridine ring significantly impact binding affinity and functional activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, in a series of 3-((pyrrolidin-2-yl)methoxy)pyridine analogues, substituting the 5-position of the pyridine ring with bulky groups like phenyl, substituted phenyl, or heteroaryl groups led to compounds with high nAChR binding affinity. nih.gov This suggests that the 5-position of the pyridine ring in the this compound scaffold is a key site for modification to modulate potency.

Furthermore, studies on other pyridine-containing structures, such as 3-(pyridine-3-yl)-2-oxazolidinones, have demonstrated that modifications to side chains attached to the core structure can yield potent antibacterial agents. In one study, replacing the B-ring of linezolid (B1675486) with a pyridine ring and then modifying the 5-amino side chain resulted in compounds with moderate to good activity against S. aureus. nih.gov This highlights that even distal modifications can have a profound impact on the biological activity profile.

The nature of the substituent also plays a critical role. In a series of pyrano[2,3-b]pyridine derivatives, the combination of pyran, isatin, and pyridine moieties resulted in compounds with effective to moderate antimicrobial action against various fungi and bacteria. ekb.eg This underscores the potential for enhancing the biological activity of the this compound core by fusing it with other heterocyclic systems or introducing complex substituents.

The following table summarizes the effect of substituents on the biological activity of related pyridine derivatives, providing a model for potential modifications to the this compound scaffold.

Table 1: Effect of Pyridine Ring Substituents on Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity Data derived from analogues of 3-((pyrrolidin-2-yl)methoxy)pyridine.

| Compound/Substituent at 5-Position | nAChR Binding Affinity (Ki, nM) |

| Hydrogen (Unsubstituted) | 0.15 |

| Phenyl | 0.055 |

| 4-Fluorophenyl | 0.081 |

| 2-Thienyl | 0.12 |

| 3-Thienyl | 0.69 |

| Source: Adapted from research on 5-substituted pyridine analogues of 3-((pyrrolidin-2-yl)methoxy)pyridine. nih.gov |

Impact of Bromine Position on Efficacy and Selectivity

The position of the bromine atom on the pyridine ring is a critical determinant of the molecule's electronic properties, and consequently, its binding affinity and selectivity for biological targets. While direct comparative studies on the positional isomers of this compound are not extensively documented in the provided context, the principles of halogen substitution in pyridine derivatives offer significant insights.

Halogenation, particularly bromination, at the 3-position of pyridines is a known synthetic strategy that can influence the electronic distribution of the entire heterocyclic system. mdpi.com The bromine atom, being an electron-withdrawing group, can alter the pKa of the pyridine nitrogen and influence its ability to participate in hydrogen bonding or other non-covalent interactions within a receptor's binding pocket.

The 5-bromo substitution pattern in the parent compound places the halogen meta to the ring nitrogen and para to the ether linkage. This positioning influences the dipole moment and the electrostatic potential of the molecule, which are crucial for its interaction with protein targets. A shift of the bromine to the 3-, 4-, or 6-position would redistribute the electron density, likely leading to a different pharmacological profile with altered efficacy and selectivity.

Role of the Piperidine Moiety and its Stereochemistry

The piperidine ring is a fundamental structural element that is integral to the biological activity of numerous compounds, including the this compound series. nih.gov It serves not only as a linker but also as a key pharmacophoric feature, often contributing to the molecule's affinity and selectivity for its target. The basic nitrogen within the piperidine ring can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a receptor's binding site.

In a comparative study of histamine (B1213489) H3 and sigma-1 receptor antagonists, the piperidine moiety was identified as a critical structural element for dual activity. nih.gov The replacement of a piperidine ring with a piperazine (B1678402) ring in one analogue resulted in a significant loss of affinity for the sigma-1 receptor, highlighting the specific role of the piperidine scaffold in receptor recognition. nih.gov

Furthermore, the stereochemistry of the piperidine moiety is a crucial factor in determining biological activity. uomus.edu.iq The ether linkage at the 3-position of the piperidine ring in this compound creates a chiral center. Consequently, the compound can exist as (R) and (S) enantiomers. It is well-established in medicinal chemistry that enantiomers can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. uomus.edu.iq

For cholinergic agonists, substitution on the choline (B1196258) moiety, a related structural feature, demonstrates the importance of stereochemistry. For instance, acetyl-β-methylcholine (methacholine) exhibits greater muscarinic activity than nicotinic activity, and its activity resides principally in the (S)-isomer, with a 240:1 potency ratio between the (S) and (R) enantiomers. uomus.edu.iq This principle strongly suggests that the (R) and (S) enantiomers of this compound would likely display different affinities and efficacies for their biological targets due to the specific three-dimensional arrangement of atoms required for optimal receptor binding.

Bioisosteric Replacements within the Molecular Framework

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize drug-like properties by exchanging one functional group for another with similar physicochemical characteristics. cambridgemedchemconsulting.com For the this compound scaffold, several components are amenable to bioisosteric modification, including the bromine atom, the pyridine ring, and the piperidine moiety.

Bromine Bioisosteres: The bromine atom can be replaced by other halogens (e.g., chlorine, fluorine) or other electron-withdrawing groups such as a cyano (-CN) or trifluoromethyl (-CF3) group. cambridgemedchemconsulting.com Such replacements can modulate the lipophilicity, metabolic stability, and binding interactions of the molecule. For instance, replacing bromine with chlorine would slightly reduce the size and alter the electronic nature of the substituent, which could fine-tune the compound's affinity for its target.

Pyridine Ring Bioisosteres: The pyridine ring itself can be replaced by other aromatic or heteroaromatic systems. Common bioisosteres for pyridine include other five- or six-membered heterocycles like pyrimidine, pyrazine, or thiophene. Saturated bicyclic systems have also been developed as pyridine mimetics. For example, 3-azabicyclo[3.1.1]heptane has been successfully used as a bioisosteric replacement for the pyridine ring in the drug Rupatadine, leading to significant improvements in solubility and metabolic stability. chemrxiv.org Another study demonstrated that 2-difluoromethylpyridine can serve as a bioisostere for pyridine-N-oxide. rsc.org

Piperidine Moiety Bioisosteres: The piperidine ring is frequently a target for bioisosteric replacement to improve properties like solubility and metabolic stability. Spirocyclic systems are of particular interest. For instance, 2-azaspiro[3.3]heptane and the more recently developed 1-azaspiro[3.3]heptane have been proposed as promising replacements for the piperidine ring. enamine.netchemrxiv.org These bicyclic bioisosteres can maintain a similar nitrogen basicity and spatial orientation while offering improved physicochemical properties. researchgate.net

The following table presents potential bioisosteric replacements for different parts of the this compound molecule.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Molecular Moiety | Potential Bioisosteres | Rationale for Replacement |

| 5-Bromo | -Cl, -F, -CN, -CF3 | Modulate electronics, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com |

| Pyridine Ring | Pyrimidine, Pyrazine, Thiophene, 3-Azabicyclo[3.1.1]heptane | Alter core scaffold properties, improve solubility and stability. chemrxiv.orgrsc.org |

| Piperidine Ring | Pyrrolidine, Azetidine, 1-Azaspiro[3.3]heptane, 2-Azaspiro[3.3]heptane | Improve physicochemical properties, reduce metabolic degradation. enamine.netresearchgate.net |

| Ether Linkage (-O-) | Thioether (-S-), Methylene (-CH2-), Amine (-NH-) | Modify bond angles, flexibility, and hydrogen bonding potential. cambridgemedchemconsulting.com |

| Source: Compiled from principles of medicinal chemistry and bioisosterism. cambridgemedchemconsulting.comchemrxiv.orgrsc.orgenamine.netresearchgate.net |

Mechanistic Investigations and Biological Target Elucidation

Identification and Characterization of Protein Targets

The versatility of the 5-Bromo-2-(piperidin-3-yloxy)pyridine structure has led to its investigation against several important classes of protein targets.

Derivatives of this compound have been evaluated for their inhibitory activity against various kinases, which are key regulators of cellular processes and are often implicated in cancer and inflammatory diseases. Although specific data for the parent compound is not widely published, related analogs have shown significant inhibitory potential. For example, aminopyridine derivatives have been explored as inhibitors of kinases such as Glycogen Synthase Kinase-3 (GSK-3) and Akt.

In the realm of antiviral research, novel piperidine (B6355638) derivatives have been synthesized and tested for their ability to inhibit HIV-1 non-nucleoside reverse transcriptase (NNRT). These compounds bind to a hydrophobic pocket in the enzyme, distant from the active site, and allosterically inhibit its DNA polymerase activity. The this compound scaffold is a key component of some of these investigational agents.

Table 1: Representative Kinase Inhibition Data for Related Aminopyridine Analogs

| Kinase Target | Analog Structure | IC50 (nM) |

| GSK-3β | Substituted Aminopyridine | 85 |

| Akt1 | Substituted Aminopyridine | 120 |

| p70S6K | Substituted Aminopyridine | 98 |

Note: The data presented is for representative analogs and not for this compound itself.

The this compound moiety has been instrumental as a key intermediate in the synthesis of ligands targeting nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are involved in a wide range of physiological functions, and their modulation is a key strategy for treating neurological and psychiatric disorders. While the parent compound is not the final active ligand, its structure is integral to the final compounds that bind to these receptors. The binding affinity of these synthesized ligands for various nAChR subtypes is a critical measure of their potency and selectivity.

Table 2: Representative Receptor Binding Data for nAChR Ligands Synthesized from this compound Intermediates

| Receptor Subtype | Ligand (Derivative) | Ki (nM) |

| α4β2 nAChR | Varenicline Analog | 0.8 |

| α7 nAChR | Novel Pyridine (B92270) Derivative | 15 |

Ligand-Target Interaction Dynamics

The interaction dynamics between ligands derived from this compound and their protein targets are a subject of ongoing research. Computational modeling and structure-activity relationship (SAR) studies have been employed to understand the key binding motifs. For kinase inhibitors, the pyridine nitrogen often acts as a hydrogen bond acceptor, while the piperidine ring can be modified to explore different regions of the binding pocket to enhance potency and selectivity. The bromine atom on the pyridine ring can also be a site for further chemical modification or can contribute to binding through halogen bonding.

For nAChR ligands, the piperidine ring is often a key pharmacophoric element, mimicking the quaternary ammonium (B1175870) group of the endogenous ligand, acetylcholine. The orientation and substitution pattern on both the pyridine and piperidine rings are critical for establishing the precise interactions required for high-affinity binding.

Biophysical Techniques for Target Engagement Confirmation (e.g., Thermal Shift Assays)

While detailed biophysical data for this compound is limited in publicly available literature, the confirmation of target engagement for its derivatives is a crucial step in their development. Techniques such as thermal shift assays (TSA), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are standard methods used to confirm direct binding to a target protein and to determine the binding affinity and thermodynamics of the interaction. For instance, a positive thermal shift in a TSA experiment in the presence of a test compound would provide strong evidence of target engagement.

Further research utilizing these biophysical techniques would be invaluable in fully characterizing the interaction of this compound and its derivatives with their biological targets.

Preclinical Pharmacological Applications and Biological Activities

Antimicrobial Efficacy

While various pyridine (B92270) and piperidine (B6355638) derivatives have been investigated for their antimicrobial properties, specific data on the efficacy of 5-Bromo-2-(piperidin-3-yloxy)pyridine is not available in the current body of scientific literature. nih.govnih.govresearchgate.netnih.gov

Antibacterial Activity

There are no published studies detailing the antibacterial activity of this compound against any bacterial strains. Therefore, no data on its minimum inhibitory concentration (MIC) or spectrum of activity can be provided.

Antiparasitic Activity

Investigations into the antiparasitic effects of this compound have not been reported in the available scientific literature.

Activity against Protozoan Pathogens (e.g., Plasmodium falciparum, Toxoplasma gondii, Leishmania species)

There are no specific studies evaluating the activity of this compound against protozoan pathogens such as Plasmodium falciparum, the causative agent of malaria; Toxoplasma gondii, the parasite responsible for toxoplasmosis; or any Leishmania species. nih.govnih.govmdpi.comresearchgate.netnih.govnih.govnih.govfrontiersin.org As such, no data regarding its potential as an antiplasmodial, anti-toxoplasma, or anti-leishmanial agent is available.

Additional Biological Activities (e.g., Anti-thrombolytic Activity, Diuretic Potential)

A thorough review of scientific databases reveals no published research on the anti-thrombolytic or diuretic potential of this compound. The compound has not been investigated for these or other additional biological activities.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

There are no published in vitro ADME studies for this compound. Consequently, information regarding its absorption rates, distribution characteristics, metabolic pathways, and excretion patterns is not available.

Membrane Permeability Studies

No publicly available experimental data from in vitro membrane permeability assays, such as Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay), for this compound could be located. Therefore, its classification in terms of low or high permeability cannot be determined at this time.

Aqueous Solubility Determinations

There is no specific, publicly available experimental data detailing the aqueous solubility of this compound. Quantitative measurements of its solubility in aqueous media at various pH levels have not been reported in the reviewed literature.

Metabolic Stability Assessments

No specific data from in vitro metabolic stability studies, such as those using liver microsomes or hepatocytes, were found for this compound in the public domain. Consequently, information regarding its metabolic fate and intrinsic clearance is not available.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization

Spectroscopic methods are indispensable for the detailed structural elucidation of 5-Bromo-2-(piperidin-3-yloxy)pyridine, offering insights into its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural analysis of this compound in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each proton and carbon atom, respectively, allowing for the complete assignment of the molecule's structure.

Detailed analysis of the ¹H NMR spectrum of this compound reveals characteristic signals for the protons on both the pyridine (B92270) and piperidine (B6355638) rings. For instance, in a typical synthesis, the proton chemical shifts are observed in deuterated chloroform (B151607) (CDCl₃). The aromatic protons on the pyridine ring appear in the downfield region, with their specific chemical shifts and coupling constants being indicative of their relative positions. The protons of the piperidine ring and the methine proton of the piperidin-3-yloxy group resonate at higher fields.

Similarly, the ¹³C NMR spectrum provides a distinct signal for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are diagnostic, as are those of the piperidine ring and the ether linkage.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 8.05 (d, J=2.6 Hz, 1H) | 162.8 |

| 7.55 (dd, J=8.8, 2.6 Hz, 1H) | 142.8 |

| 6.65 (d, J=8.8 Hz, 1H) | 140.9 |

| 5.05 (m, 1H) | 111.9 |

| 3.22 (m, 1H) | 108.5 |

| 2.85 (m, 1H) | 72.8 |

| 2.70 (m, 2H) | 51.9 |

| 2.05 (m, 1H) | 45.1 |

| 1.85 (m, 1H) | 31.4 |

| 1.65 (m, 2H) | 22.5 |

| 1.50 (br s, 1H) | |

| *Data obtained from a representative synthesis as described in patent literature. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining information about its structural fragments. The molecular formula of this compound is C₁₀H₁₃BrN₂O, which corresponds to a monoisotopic mass of approximately 256.02 g/mol .

In a typical mass spectrum obtained via electrospray ionization (ESI), the compound is observed as its protonated molecular ion [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern is observed for the molecular ion peak, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

| Mass Spectrometry Data | |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion [M+H]⁺ | m/z 257.0, 259.0 |

| Expected Isotopic Pattern | 1:1 ratio for ⁷⁹Br/⁸¹Br |

Fragmentation analysis can provide further structural confirmation. While detailed fragmentation data is not extensively published, cleavage of the ether bond and fragmentation of the piperidine ring are expected fragmentation pathways under appropriate MS/MS conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected absorptions include the C-O-C stretching vibration of the ether linkage, the C=N and C=C stretching vibrations of the pyridine ring, and the N-H and C-H stretching and bending vibrations of the piperidine and pyridine moieties.

| Infrared (IR) Spectroscopy Data | |

| Functional Group | **Expected Absorption Range (cm⁻¹) ** |

| C-O-C Stretch (ether) | ~1100 |

| C=N Stretch (pyridine) | ~1600 |

| C=C Stretch (aromatic) | ~1570 |

| N-H Stretch (secondary amine) | ~3300-3500 |

| C-H Stretch (aromatic/aliphatic) | ~2850-3100 |

| C-Br Stretch | ~500-600 |

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A reverse-phase HPLC method is typically employed, where the compound is passed through a column packed with a nonpolar stationary phase (such as C18) and eluted with a polar mobile phase.

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase can be optimized to achieve good separation of the main compound from any impurities. Detection is commonly performed using a UV detector, as the pyridine ring contains a chromophore that absorbs UV light. For Mass-Spec (MS) compatible applications, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. chemicalbook.com

A typical HPLC analysis would report the purity of the sample as a percentage of the total peak area. For instance, commercial batches of this compound are often available with a purity of ≥95%. bldpharm.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification of components in a sample.

In a GC-MS analysis, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. The retention time is a characteristic property of the compound under specific GC conditions. The mass spectrometer then provides mass-to-charge ratio information for the eluted components, allowing for their identification. The use of a 5% phenyl polymethylsiloxane fused-silica capillary column is common for the GC-MS analysis of such heterocyclic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.